molecular formula C5H4BF3KN B1592794 Potassium 3-Pyridyltrifluoroborate CAS No. 561328-69-6

Potassium 3-Pyridyltrifluoroborate

Cat. No.: B1592794
CAS No.: 561328-69-6
M. Wt: 185 g/mol
InChI Key: MNCKCIOWIHHCSC-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Boron-Based Reagents in Organic Synthesis

The journey of boron-based reagents in organic synthesis has been one of continuous evolution. Initially, organoboranes, while useful, presented challenges due to their sensitivity to air and moisture. This led to the development of more stable derivatives, such as boronic acids and their esters. A significant breakthrough came with the introduction of organotrifluoroborate salts. pitt.eduresearchgate.net These crystalline solids demonstrated remarkable stability towards air and moisture, could be synthesized on a large scale, and purified by simple recrystallization. pitt.edu This enhanced stability and ease of handling marked a pivotal moment, transforming them from laboratory curiosities into widely used reagents. pitt.eduacs.org

Significance of Organotrifluoroborate Salts as Pseudohalides

Organotrifluoroborate salts, with the general formula [RBF3]−, can be considered as protected forms of boronic acids. wikipedia.orgchem-station.com They are valued for their role as pseudohalides, participating in a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling. wikipedia.orgontosight.ai In these reactions, the organotrifluoroborate slowly hydrolyzes in situ to the corresponding boronic acid, which is the active species in the catalytic cycle. wikipedia.orgchem-station.com This slow-release mechanism is advantageous as it can minimize side reactions often associated with the more reactive boronic acids. chem-station.comed.ac.uk

Overview of Potassium 3-Pyridyltrifluoroborate within the Organotrifluoroborate Class

This compound, with the chemical formula C5H4BF3KN, is a specific and important member of the organotrifluoroborate family. ontosight.ai It consists of a pyridine (B92270) ring attached to a trifluoroborate anion, with potassium as the counterion. ontosight.ai Its stability and solubility in various organic solvents make it a highly valuable reagent. ontosight.ai The presence of the pyridine ring introduces unique electronic properties and potential coordination sites, expanding its utility in synthesis.

Table 1: Properties of this compound

PropertyValue
Molecular FormulaC5H4BF3KN
Molecular Weight185.00 g/mol
AppearanceCrystalline solid
StabilityAir and moisture stable

This table presents key physical and chemical properties of this compound.

Scope and Relevance of this compound in Modern Synthetic Methodologies

The application of this compound is particularly prominent in modern synthetic methodologies, especially in the synthesis of complex organic molecules for pharmaceuticals and materials science. ontosight.ai Its primary role is as a coupling partner in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, enabling the formation of carbon-carbon bonds under mild conditions. ontosight.ai The ability to introduce a 3-pyridyl moiety is of significant interest as this structural unit is a common feature in many biologically active compounds. The development of novel synthetic methods utilizing organotrifluoroborates, including those involving photoredox catalysis, continues to expand the scope and relevance of compounds like this compound. chem-station.com

Properties

IUPAC Name

potassium;trifluoro(pyridin-3-yl)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BF3N.K/c7-6(8,9)5-2-1-3-10-4-5;/h1-4H;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNCKCIOWIHHCSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CN=CC=C1)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BF3KN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20635651
Record name Potassium trifluoro(pyridin-3-yl)borate(1-)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

561328-69-6
Record name Potassium trifluoro(pyridin-3-yl)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20635651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Potassium 3-Pyridyltrifluoroborate
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Synthesis and Derivatization Strategies of Potassium 3 Pyridyltrifluoroborate

Established Synthetic Pathways to Potassium 3-Pyridyltrifluoroborate

The synthesis of this compound can be achieved through several reliable methods, starting from various precursors. These methods offer flexibility in terms of starting materials and reaction conditions.

Preparation from 3-Bromopyridine (B30812) and Triisopropyl Borate (B1201080) via Organolithium Intermediates

A common and effective method for the synthesis of pyridylboronic acids involves the use of an organolithium intermediate. orgsyn.org In a revised procedure, 3-bromopyridine is reacted with n-butyllithium in the presence of triisopropyl borate. orgsyn.org This approach is based on the principle that the lithium-halogen exchange occurs more rapidly than the reaction between the n-butyllithium and the borate ester. orgsyn.org The resulting 3-lithiopyridine intermediate reacts swiftly with the triisopropyl borate present in the reaction mixture, which minimizes the occurrence of side reactions. orgsyn.org The intermediate boronic acid is then readily converted to the corresponding potassium trifluoroborate salt.

This method has been successfully scaled up to produce kilogram quantities of the desired product. The resulting boroxin is often converted to its pinacol (B44631) ester for easier characterization. orgsyn.org

Conversion of 3-Pyridylboronic Acid with Potassium Hydrogen Fluoride (B91410)

A straightforward and widely used method for the preparation of potassium organotrifluoroborates is the reaction of the corresponding boronic acid with potassium hydrogen fluoride (KHF₂). bldpharm.comorgsyn.org This conversion is typically efficient and results in the formation of air- and moisture-stable crystalline salts that are easily purified by recrystallization. orgsyn.orgpitt.edu

The reaction involves treating the boronic acid, in this case, 3-pyridylboronic acid, with an aqueous solution of KHF₂. orgsyn.orgorgsyn.org The resulting this compound precipitates from the reaction mixture and can be isolated through filtration. This method is advantageous due to the low cost of KHF₂ and the high stability of the resulting trifluoroborate salt. pitt.edu The reaction is generally high-yielding, with reported yields for similar conversions ranging from 62-90%. orgsyn.org

Starting MaterialReagentProductYieldReference
3-Pyridylboronic AcidKHF₂This compoundHigh orgsyn.orgorgsyn.org

Improved Methods for Conversion of Pinacolboronic Esters to Trifluoroborate Salts

Researchers have developed general and efficient methods for converting pinacolboronic esters to their corresponding potassium trifluoroborate salts. bristol.ac.ukresearchgate.net One improved method involves the azeotropic removal of pinacol from the reaction mixture, which drives the equilibrium towards the formation of the trifluoroborate salt. bristol.ac.ukresearchgate.net This technique has been shown to produce the desired potassium trifluoroborates in nearly quantitative yields and high purity (>95%), regardless of the starting material's nature. bristol.ac.ukresearchgate.net

The process typically involves reacting the boronic ester with an excess of a saturated aqueous solution of KHF₂ in a solvent like methanol. bristol.ac.uk Subsequent evaporation cycles, often with aqueous methanol, help to remove the pinacol and shift the equilibrium, ensuring a high conversion rate. bristol.ac.uk This method's utility has been demonstrated in the preparation of a wide array of enantioenriched secondary and tertiary potassium trifluoroborates. bristol.ac.ukresearchgate.net

Starting MaterialKey ConditionProduct PurityYieldReference
Pinacolboronic EsterAzeotropic removal of pinacol>95%Nearly quantitative bristol.ac.ukresearchgate.net

Synthesis through Nucleophilic Substitution of Halomethyltrifluoroborates

A novel synthetic route to potassium organotrifluoroborates involves the nucleophilic substitution of potassium bromo- and iodomethyltrifluoroborates. organic-chemistry.org These halomethyltrifluoroborate salts are prepared in situ from the reaction of n-butyllithium with dibromomethane (B42720) or diiodomethane (B129776) in the presence of a trialkyl borate, followed by treatment with KHF₂. organic-chemistry.org

While this method has been described for the synthesis of various organotrifluoroborates, its direct application for the synthesis of this compound would involve the pyridyl moiety acting as the nucleophile. organic-chemistry.org This approach opens up possibilities for creating a diverse range of functionalized trifluoroborates. organic-chemistry.org

Derivatization Approaches for Functionalizing the Pyridine (B92270) Moiety

The stable nature of the trifluoroborate group allows for subsequent chemical modifications on other parts of the molecule, such as the pyridine ring. bldpharm.com

Strategies for Modifying the Pyridine Ring after Trifluoroborate Formation

The robust nature of the potassium trifluoroborate group allows it to remain intact under a variety of reaction conditions, which is a significant advantage for synthetic utility. bldpharm.com This stability enables the functionalization of the pyridine ring after the trifluoroborate has been formed. bldpharm.compitt.edu

Selective Functionalization at Different Positions of the Pyridine Ring

The functionalization of the pyridine ring in this compound presents a synthetic challenge due to the interplay between the directing effect of the ring nitrogen and the electronic properties of the trifluoroborate group. The pyridine ring is inherently electron-deficient, a characteristic that is further amplified by the electron-withdrawing nature of the trifluoroborate moiety. This deactivation makes traditional electrophilic aromatic substitution reactions, such as nitration or Friedel-Crafts acylation, difficult to achieve.

A more viable strategy for selective functionalization is Directed ortho-Metalation (DoM) . wikipedia.orgbaranlab.org This technique utilizes a directing metalation group (DMG) that complexes with an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.orgorganic-chemistry.org In the case of 3-substituted pyridines, the ring nitrogen itself can act as a DMG, directing metalation (lithiation) to the C-2 or C-4 positions. harvard.edu

The process involves the interaction of the nitrogen's lone pair with a strong base like n-butyllithium or sec-butyllithium, which lowers the kinetic acidity of the protons at the C-2 and C-4 positions. organic-chemistry.orgharvard.edu The resulting aryllithium intermediate can then be trapped by a variety of electrophiles to introduce new functional groups.

Functionalization at C-2 and C-4: Through a DoM strategy, it is theoretically possible to introduce substituents at the positions ortho to the nitrogen atom (C-2 and C-4). After lithiation, the addition of an electrophile such as iodine (I₂), N-bromosuccinimide (NBS), or an aldehyde would yield the corresponding 2- or 4-substituted 3-pyridyltrifluoroborate. The regioselectivity between the C-2 and C-4 positions can be influenced by steric factors and the specific reaction conditions used.

Functionalization at C-5 and C-6: Accessing the C-5 and C-6 positions is more challenging. The C-6 position is electronically and sterically similar to C-2. The C-5 position is meta to the trifluoroborate group and would be the least deactivated site for a hypothetical electrophilic attack, though such reactions are generally unfavorable on this substrate.

While DoM is a powerful tool for pyridine functionalization, its application directly to this compound is not widely documented, and the stability of the C-B bond under the strongly basic conditions required for lithiation must be considered. wikipedia.orguwindsor.ca

Impact of Substituents on Synthetic Accessibility and Reactivity

The presence of additional substituents on the pyridine ring significantly influences both the synthesis of the potassium pyridyltrifluoroborate salt and its subsequent reactivity, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.

Impact on Reactivity: The primary application of this compound is as the nucleophilic partner in Suzuki-Miyaura cross-coupling. The efficiency of this reaction is highly dependent on the electronic nature of the pyridine ring. The key step of transmetalation, where the pyridyl group is transferred from boron to the palladium catalyst, is sensitive to the electron density of the carbon atom attached to the boron.

Electron-Donating Groups (EDGs): Substituents like methoxy (B1213986) (-OCH₃) or amino (-NH₂) groups increase the electron density on the ring. This can slow down the transmetalation step by making the boron-bound carbon less electrophilic, potentially leading to lower yields or requiring more forcing reaction conditions in Suzuki-Miyaura couplings.

This trend is crucial for designing efficient syntheses. In a study on the Suzuki-Miyaura cross-coupling of substituted pyrimidines, the reactivity was shown to be highly dependent on the electronic environment, a principle that extends to pyridyl systems. researchgate.net

Impact on Synthetic Accessibility: The nature of the substituent also affects the ease of synthesis of the trifluoroborate salt itself. These salts are typically prepared from the corresponding bromo- or iodopyridine via lithiation followed by quenching with a boron source (like trimethoxyborane) and subsequent treatment with potassium hydrogen fluoride. The presence of sensitive functional groups that are incompatible with strongly basic organolithium reagents can complicate this synthetic route, necessitating the use of alternative methods or protecting group strategies.

Spectroscopic Characterization Techniques in Synthetic Verification

The unambiguous identification and purity assessment of this compound rely on standard spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is the most powerful tool for the structural elucidation of organotrifluoroborates. A complete analysis typically involves ¹H, ¹³C, ¹⁹F, and ¹¹B NMR. nih.gov

¹H and ¹³C NMR: These spectra confirm the presence and connectivity of the pyridine ring's protons and carbons. The chemical shifts are influenced by the electron-withdrawing trifluoroborate group.

¹⁹F NMR: The ¹⁹F nucleus is highly sensitive and provides a clear signal for the trifluoroborate moiety. nih.gov For potassium organotrifluoroborates, the fluorine atoms are magnetically equivalent, typically resulting in a single, sharp resonance. Its high sensitivity makes it an excellent choice for analyzing these compounds. nih.gov

¹¹B NMR: The ¹¹B NMR spectrum shows a characteristic signal for the boron atom. Due to coupling with the three adjacent fluorine atoms, the signal often appears as a quartet (1:3:3:1 pattern), providing definitive evidence for the trifluoroborate structure. nih.gov Specialized pulse sequences can be used to achieve better resolution and observe the ¹¹B-¹⁹F coupling constants. nih.gov

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. Typically, electrospray ionization (ESI) is used, and the analysis can be done in either positive or negative ion mode. The trifluoro(pyridin-3-yl)boranuide anion is the species often detected.

Below is a table of predicted mass-to-charge ratios (m/z) for various adducts of the trifluoro(pyridin-3-yl)boranuide anion, which are useful for its identification via high-resolution mass spectrometry (HRMS).

AdductCalculated m/z
[M-H]⁻145.03162
[M]⁻146.03945
[M+H]⁺147.04618
[M+Na]⁺169.02812
[M+K]⁺185.00206

Data sourced from PubChemLite predictions. nih.gov

Catalytic Applications of Potassium 3 Pyridyltrifluoroborate in Cross Coupling Reactions

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a versatile and widely used method for forming carbon-carbon bonds. yonedalabs.com It typically involves the reaction of an organoboron compound with an organic halide or triflate, catalyzed by a palladium complex. yonedalabs.comlibretexts.org Potassium organotrifluoroborates, including the 3-pyridyl variant, have proven to be excellent nucleophilic partners in these reactions, offering advantages in stability and reactivity over other organoboron species. nih.govupenn.edu

General Principles and Catalytic Cycles in Suzuki-Miyaura Coupling with Organotrifluoroborates

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving a series of key steps. libretexts.orgyoutube.com The cycle is initiated by the oxidative addition of an organic halide to a palladium(0) complex, forming a palladium(II) species. libretexts.org This is followed by transmetalation, where the organic group from the organoboron reagent is transferred to the palladium(II) complex. libretexts.org The final step is reductive elimination, which results in the formation of the new carbon-carbon bond and regeneration of the palladium(0) catalyst, allowing the cycle to continue. libretexts.orgyoutube.com

Organotrifluoroborates, such as potassium 3-pyridyltrifluoroborate, are tetracoordinate boron species that exhibit enhanced stability compared to their boronic acid counterparts. upenn.edunih.gov Despite their stability, they are effective in the Suzuki-Miyaura coupling. It is generally believed that under the reaction conditions, the trifluoroborate is slowly hydrolyzed to the corresponding boronic acid, which then participates in the catalytic cycle. chem-station.com This slow release of the active boron species can help to minimize side reactions. chem-station.com The use of a base is crucial for the activation of the organoboron compound, which facilitates the transmetalation step. organic-chemistry.org

Palladium-Catalyzed Suzuki-Miyaura Coupling Conditions and Ligand Effects

The efficiency and scope of the Suzuki-Miyaura coupling are highly dependent on the reaction conditions, including the choice of catalyst, ligand, solvent, and base. nih.govorganic-chemistry.org

The development of bulky, electron-rich phosphine (B1218219) ligands has revolutionized the Suzuki-Miyaura reaction, enabling the coupling of previously challenging substrates. nih.gov Ligands such as S-Phos and X-Phos, developed by the Buchwald group, have proven to be particularly effective. sigmaaldrich.comsigmaaldrich.com These ligands promote the key steps of the catalytic cycle, including oxidative addition and reductive elimination. nih.gov

The steric bulk of these ligands facilitates the formation of monoligated palladium species, which are highly reactive, while their electron-donating nature increases the electron density on the palladium center, promoting oxidative addition. nih.govresearchgate.net For instance, X-Phos has been shown to be highly effective in the coupling of aryl and heteroaryl chlorides, which are typically less reactive than the corresponding bromides and iodides. sigmaaldrich.com S-Phos has also demonstrated broad utility, leading to a catalyst system with exceptional reactivity and stability for a wide range of Suzuki-Miyaura couplings. sigmaaldrich.com The choice of ligand can be critical for achieving high yields, especially when dealing with sterically hindered or electron-rich substrates. nih.gov

LigandKey FeaturesApplications in Suzuki-Miyaura Coupling
S-Phos Bulky, electron-rich dialkylbiaryl phosphine. nih.govHighly universal for Suzuki-Miyaura reactions, effective for hindered aryl substrates and heteroaryl halides. sigmaaldrich.com
X-Phos Bulky, electron-rich dialkylbiaryl phosphine. nih.govEfficient for coupling unactivated aryl and heteroaryl chlorides. sigmaaldrich.com

The choice of solvent and base is critical for the success of the Suzuki-Miyaura coupling. A variety of bases can be used, with carbonates such as cesium carbonate (Cs₂CO₃) and potassium carbonate (K₂CO₃), and phosphates like potassium phosphate (B84403) (K₃PO₄) being common choices. nih.govnih.gov The base plays a crucial role in the transmetalation step by activating the organoboron reagent. organic-chemistry.org

The solvent system often consists of an organic solvent mixed with water. nih.gov Common organic solvents include tetrahydrofuran (B95107) (THF), toluene, and isopropanol. nih.govnih.gov The presence of water is believed to facilitate the hydrolysis of the organotrifluoroborate to the active boronic acid. chem-station.com The optimal solvent and base combination can vary depending on the specific substrates being coupled. For example, in the coupling of potassium vinyltrifluoroborate, a THF/H₂O solvent system with Cs₂CO₃ as the base was found to be highly effective. nih.gov In other cases, a toluene/water mixture with K₂CO₃ has been employed. organic-chemistry.org

Solvent SystemBaseTypical Application
THF/H₂OCs₂CO₃Suzuki-Miyaura coupling of potassium vinyltrifluoroborate. nih.govorganic-chemistry.org
Toluene/H₂OK₂CO₃Suzuki-Miyaura coupling of potassium trifluoroboratohomoenolates. organic-chemistry.org
i-PrOH/H₂Ot-BuNH₂Suzuki-Miyaura coupling of potassium alkenyltrifluoroborates. organic-chemistry.org

This compound can be effectively coupled with a wide range of aryl and heteroaryl halides. nih.govorganic-chemistry.org The reactivity of the halide follows the general trend of I > Br > Cl. libretexts.org While aryl iodides and bromides are more reactive, the development of advanced catalyst systems has enabled the efficient use of the less expensive and more readily available aryl chlorides. libretexts.orgnih.gov

The coupling of potassium trifluoro(N-methylheteroaryl)borates with various aryl and heteroaryl halides has been reported to proceed in good to excellent yields. nih.gov For instance, the coupling of a potassium trifluoro(N-methylindolo)borate with p-chloroanisole was achieved in 73% yield. nih.gov Similarly, potassium Boc-protected aminomethyltrifluoroborate has been successfully coupled with a variety of aryl and heteroaryl chlorides. organic-chemistry.org The reaction conditions can be tuned to accommodate the specific electronic and steric properties of the coupling partners.

OrganotrifluoroborateCoupling PartnerCatalyst SystemYield
Potassium trifluoro(N-methylindolo)boratep-ChloroanisolePd(OAc)₂ / SPhos73% nih.gov
Potassium Boc-protected aminomethyltrifluoroborate4-ChlorobenzonitrilePd(OAc)₂ / SPhos95% organic-chemistry.org
Potassium Boc-protected aminomethyltrifluoroborate3-ChloropyridinePd(OAc)₂ / XPhos85% organic-chemistry.org

A particularly important application of Suzuki-Miyaura coupling with this compound is in the synthesis of carbon-11 (B1219553) (¹¹C) labeled radiotracers for positron emission tomography (PET) imaging. nih.govsnmjournals.org PET is a powerful non-invasive imaging technique used in clinical diagnostics and biomedical research. researchgate.net

The short half-life of ¹¹C (20.4 minutes) necessitates rapid and efficient radiolabeling methods. nih.gov The Suzuki-Miyaura coupling has been adapted for this purpose, allowing for the late-stage introduction of the ¹¹C label. nih.gov A prominent example is the synthesis of [¹¹C]UCB-J, a PET tracer that targets the synaptic vesicle glycoprotein (B1211001) 2A (SV2A), a biomarker for synaptic density. snmjournals.orgnih.govdoaj.org

The synthesis of [¹¹C]UCB-J involves the palladium-catalyzed Suzuki-Miyaura cross-coupling of a 3-pyridyltrifluoroborate precursor with [¹¹C]methyl iodide. snmjournals.orgnih.gov This reaction has been optimized to achieve high radiochemical yields and purity, making it suitable for clinical applications. nih.govdoaj.org An improved one-step synthesis method has been developed, where [¹¹C]methyl iodide is trapped in a solution containing the trifluoroborate precursor, a palladium complex, and potassium carbonate in a THF-water mixture. nih.gov This streamlined process provides [¹¹C]UCB-J in good yield and high purity, ready for use in PET imaging studies. nih.govunideb.hu

RadiotracerPrecursor¹¹C SourceKey ReactionApplication
[¹¹C]UCB-J3-Pyridyltrifluoroborate precursor[¹¹C]Methyl IodideSuzuki-Miyaura cross-coupling. snmjournals.orgnih.govPET imaging of synaptic vesicle glycoprotein 2A (SV2A). nih.govdoaj.org

C-H Activation/Aryl-Aryl Coupling Reactions

The direct functionalization of C-H bonds is a powerful strategy in organic synthesis, and this compound has proven to be a competent coupling partner in palladium-catalyzed C-H activation/aryl-aryl coupling reactions.

Palladium-catalyzed C-H arylation using potassium aryltrifluoroborates has been successfully achieved under mild conditions. organic-chemistry.org These reactions often employ a palladium(II) catalyst in conjunction with an oxidant, such as manganese(III) acetate (B1210297) (Mn(OAc)₃). organic-chemistry.org The scope of this transformation has been explored with a variety of aryltrifluoroborates and substrates containing directing groups, such as pyridines. organic-chemistry.orgnih.gov

For example, an efficient and ligand-free palladium-catalyzed arylation of pyridine (B92270) N-oxides with potassium aryl- and heteroaryltrifluoroborates has been reported. nih.gov This reaction proceeds via C-H bond activation and demonstrates a broad substrate scope with moderate to high yields. nih.gov The use of a recyclable pyridine-based template has also enabled remote para-C-H activation of arenes. rsc.org

Table 1: Examples of Palladium-Catalyzed C-H Arylation with Potassium Aryltrifluoroborates
SubstrateAryltrifluoroborateCatalyst SystemOxidant/AdditiveProductYield (%)Reference
Pyridine N-oxidePotassium phenyltrifluoroboratePd(OAc)₂TBAI2-Phenylpyridine N-oxide85 nih.gov
2-PhenylpyridinePotassium 4-methoxyphenyltrifluoroboratePd(OAc)₂Mn(OAc)₃2-(4-Methoxyphenyl)-6-phenylpyridine78 organic-chemistry.org
Phenylpropanoic acid (with para-directing template)Potassium vinyltrifluoroboratePd(OAc)₂Ag₂CO₃para-Vinylphenylpropanoic acid derivative82 nih.gov

This table presents a selection of reported examples and is not exhaustive.

Regioselectivity in palladium-catalyzed C-H arylation is a critical aspect, often controlled by the electronic and steric properties of the substrate and the presence of directing groups. The pyridine moiety itself can act as a directing group, guiding the arylation to the ortho-position.

In the C-H arylation of pyridines, the regioselectivity is highly dependent on the electronic character of the C-H bonds and the heteroarene ring. nih.govresearchgate.netelsevierpure.com For instance, pyridines with electron-withdrawing substituents often undergo arylation at the C3 or C4 positions with high selectivity. nih.govelsevierpure.com This complements other C-H functionalization methods and classical pyridine chemistry. nih.govelsevierpure.com The repulsion between the nitrogen lone pair and the polarized C-Pd bond at the C2/C6 positions, combined with the acidity of the C-H bond and steric factors, are key in determining the site of arylation. nih.govelsevierpure.com The use of specific directing groups, such as a recyclable pyridine-based template, can override the intrinsic reactivity of the substrate to achieve para-selective C-H functionalization. nih.govresearchgate.net

The mechanism of palladium-catalyzed C-H activation with aryltrifluoroborates is a subject of ongoing research. Preliminary mechanistic studies suggest that these reactions can proceed through a high-valent palladium pathway, often involving a Pd(II)/Pd(IV) catalytic cycle. organic-chemistry.orgscripps.edu

The proposed mechanism generally involves the following key steps:

C-H Activation: The palladium catalyst reacts with the substrate, often assisted by a directing group, to cleave a C-H bond and form a palladacycle intermediate.

Oxidation: The resulting Pd(II) intermediate is oxidized by an external oxidant, such as Mn(OAc)₃, to a high-valent Pd(IV) species.

Transmetalation: The aryl group from the potassium aryltrifluoroborate is transferred to the Pd(IV) center.

Reductive Elimination: The two aryl groups on the Pd(IV) center couple, forming the C-C bond of the biaryl product and regenerating a Pd(II) species, which can re-enter the catalytic cycle.

Recent computational studies using Density Functional Theory (DFT) have provided further insights, suggesting that in some systems, the rate-determining step is the 1,3-Pd(IV) migration. nih.govresearchgate.net The nature of the ligand and additives can also play a crucial role in influencing the reaction pathway and efficiency. researchgate.net

Other Metal-Catalyzed Coupling Reactions

Beyond palladium, other transition metals are being explored for their potential to catalyze cross-coupling reactions with aryltrifluoroborates, offering alternative reactivity and potentially more sustainable and cost-effective synthetic routes.

The use of iron and gold catalysts in arylation reactions with this compound is a developing area of research. While specific examples directly employing this reagent are limited, related studies provide a foundation for future exploration.

Iron-Catalyzed Reactions: Iron is an attractive catalyst due to its low cost and low toxicity. While iron-catalyzed cross-coupling of Grignard reagents with aryl chlorides has been reported, its application with organoboron reagents is less common. mdpi.com Some iron-catalyzed multicomponent radical cascade cross-couplings have been developed, demonstrating the potential of iron to participate in complex C-C bond-forming reactions. nih.gov

Gold-Catalyzed Reactions: Gold catalysis has emerged as a powerful tool in organic synthesis, often exhibiting unique reactivity. Gold-catalyzed arylation of phosphorothioates has been achieved, proceeding through a Au(I)/Au(III) redox cycle. rsc.orgnih.govresearchgate.net Dual gold/photoredox catalytic systems have also been used for the C-H arylation of terminal alkynes. rsc.org These studies highlight the potential of gold catalysts to mediate arylation reactions under mild conditions, although their application with this compound for C-H arylation remains to be fully explored.

The exploration of these and other transition metal catalysts for cross-coupling reactions with this compound holds promise for the development of novel and efficient synthetic methodologies.

Trifluoroborates as Aryl Radical Precursors in Radical Reactions

Potassium trifluoroborate salts have gained considerable attention as precursors for carbon-centered radicals under oxidative conditions. chemrxiv.orgnih.govnih.gov These bench-stable salts can be readily oxidized to generate the corresponding radicals, which can then participate in a variety of bond-forming reactions. chemrxiv.orgnih.gov This approach has found significant utility in photoredox catalysis, where visible light and a photocatalyst are employed to mediate the single-electron transfer process. nih.govnih.gov

The generation of aryl radicals from potassium aryltrifluoroborates is a key step in several synthetic methodologies. For instance, in photoredox-catalyzed radical-radical coupling reactions, the aryl radical generated from a potassium aryltrifluoroborate can be coupled with another radical species, such as a persistent azolium-derived ketyl radical, to form new carbon-carbon bonds. nih.gov The proposed mechanism for such a transformation often involves the initial excitation of a photocatalyst by light, followed by oxidation of the trifluoroborate salt to generate the transient aryl radical. nih.gov

While the general reactivity of potassium trifluoroborates as radical precursors is well-established, specific studies detailing the use of this compound in this context are not as prevalent in the surveyed literature. However, the fundamental principles of radical generation from aryltrifluoroborates are expected to apply to the 3-pyridyl variant. The pyridyl moiety introduces both steric and electronic changes that could influence the efficiency and selectivity of radical generation and subsequent reactions. Further research in this specific area would be beneficial to fully elucidate the potential of this compound as a precursor for pyridyl radicals in various synthetic applications.

Halogen Dance Reactions Catalyzed by Potassium Salts

The "halogen dance" is a fascinating isomerization reaction where a halogen atom on an aromatic ring migrates to a different position. This transformation is a powerful tool for accessing substituted aromatic compounds that might be difficult to synthesize through other means. Recent studies have demonstrated that potassium salts, including potassium aryltrifluoroborates, can effectively catalyze this reaction.

In a notable study, potassium pyridyltrifluoroborate was found to be an effective catalyst for the halogen dance reaction of 2,3-dibromopyridine (B49186). chemrxiv.org The reaction, when carried out in the presence of a catalytic amount of potassium pyridyltrifluoroborate and a stoichiometric base like lithium diisopropylamide (LDA), followed by quenching with an electrophile such as iodine, resulted in the formation of the rearranged product, 3-iodo-2-bromopyridine, in high yield. chemrxiv.org This indicates that the potassium salt plays a crucial role in facilitating the bromine translocation.

The catalytic activity of various potassium salts in this transformation has been investigated, with potassium hexamethyldisilazide (KHMDS) also showing high efficacy. chemrxiv.org The results suggest that the potassium cation is essential for the high catalytic activity. The use of a catalytic amount of a potassium source like this compound offers a significant advantage in these reactions.

The table below summarizes the findings of a study on the catalytic effect of potassium salts in the halogen dance reaction of 2,3-dibromopyridine.

Catalyst (10 mol%)ProductYield (%)
This compound 3-Iodo-2-bromopyridine88
Potassium Phenyltrifluoroborate3-Iodo-2-bromopyridine84
Potassium (4-(Trifluoromethyl)phenyl)trifluoroborate3-Iodo-2-bromopyridine73
KOtBu3-Iodo-2-bromopyridine78
KHMDS3-Iodo-2-bromopyridine89 (within 1 min)
Reaction conditions: 2,3-dibromopyridine (1.0 equiv), catalyst (10 mol%), THF, then LDA (1.1 equiv), -78 °C, 1 h, then I₂ (2.0 equiv), -78 °C, 1 h. Yields determined by ¹H NMR with 1,1,2,2-tetrachloroethane (B165197) as an internal standard. chemrxiv.org

These findings underscore the potential of this compound not only as a coupling partner but also as a catalyst in its own right, enabling challenging transformations like the halogen dance reaction.

Mechanistic Investigations and Reaction Pathway Elucidation

Hydrolysis of Organotrifluoroborates to Boronic Acids in Cross-Coupling

The active species in the Suzuki-Miyaura catalytic cycle is not the organotrifluoroborate salt itself, but rather the corresponding boronic acid. Therefore, the hydrolysis of potassium 3-pyridyltrifluoroborate to 3-pyridylboronic acid is a critical prerequisite for the subsequent transmetalation step.

This equilibrium is influenced by several factors that dictate the rate of boronic acid formation.

Factors Influencing Hydrolysis Rate (e.g., pH, Solvents)

The rate of hydrolysis of organotrifluoroborates is highly dependent on the reaction conditions. While specific kinetic data for this compound is not extensively documented in publicly available literature, general principles derived from studies on other aryl- and alkyltrifluoroborates can be applied.

pH: The pH of the reaction medium is a dominant factor. The hydrolysis of many organotrifluoroborates is paradoxically catalyzed by acid under nominally basic Suzuki-Miyaura conditions. nih.govacs.org The presence of a base, such as cesium carbonate, can lead to phase-splitting in solvent systems like THF/water, creating a lower pH environment in the bulk medium which can accelerate hydrolysis. nih.govacs.org Conversely, a higher concentration of base can suppress the hydrolysis rate. uvic.ca

Solvents: The choice of solvent significantly impacts the hydrolysis rate. Protic solvents, particularly water, are necessary for the hydrolysis to occur. The composition of the solvent mixture (e.g., THF/water ratio) affects the solubility of the trifluoroborate salt and the resulting pH of the medium, thereby influencing the hydrolysis kinetics. uvic.ca

Reaction Vessel: The material and shape of the reaction vessel can have a profound effect on the hydrolysis profile. acs.org This is attributed to the interaction of fluoride (B91410) ions, a byproduct of hydrolysis, with the vessel surface, which can shift the equilibrium towards the boronic acid.

A study on the hydrolysis of various potassium organotrifluoroborates in a THF/H₂O system with Cs₂CO₃ demonstrated that the hydrolysis rates can vary significantly depending on the organic substituent. The rates were also found to be influenced by the stirring rate and the shape of the reaction vessel (Schlenk tube vs. round-bottomed flask), which affects the phase contact between the aqueous basic phase and the bulk organic phase. uvic.ca

"Slow Release" Strategy and its Implications for Side Reactions

The concept of a "slow release" of the boronic acid from the more stable trifluoroborate precursor is a key advantage of using these reagents. acs.org By controlling the rate of hydrolysis, the concentration of the active boronic acid in the reaction mixture can be kept low and constant. This is particularly important for heteroaryl boronic acids, such as 3-pyridylboronic acid, which can be prone to side reactions like protodeboronation (loss of the boronic acid group) and oxidative homocoupling.

Role of the Trifluoroborate Anion in Transmetalation Steps

The transmetalation step in the Suzuki-Miyaura reaction involves the transfer of the organic group (in this case, the 3-pyridyl group) from the boron atom to the palladium center. After hydrolysis to the boronic acid, the trifluoroborate anion (BF₃⁻) itself is not directly involved in the canonical transmetalation step. However, the fluoride ions (F⁻) generated during the hydrolysis of the trifluoroborate can play a role. Fluoride is known to be an activator in some cross-coupling reactions.

The generally accepted mechanism involves the interaction of the organopalladium(II) halide complex with the boronic acid, often facilitated by a base. The base can activate the boronic acid by forming a more nucleophilic boronate species [R-B(OH)₃]⁻, or it can generate a palladium-hydroxo complex [LₙPd(R)(OH)], which then reacts with the neutral boronic acid. The fluoride ions present from the trifluoroborate hydrolysis could potentially influence the speciation of the palladium catalyst or the boronic acid.

Computational and Theoretical Studies on Reaction Mechanisms

Computational studies, particularly using Density Functional Theory (DFT), have become invaluable tools for elucidating the intricate mechanisms of cross-coupling reactions. These studies can provide insights into the transition state energies, reaction pathways, and the roles of various components in the catalytic cycle.

While specific DFT studies focusing solely on the Suzuki-Miyaura reaction of this compound are not widely reported, computational analyses of related systems have provided a general framework for understanding the process. For instance, DFT calculations on the hydrolysis of organotrifluoroborates have been used to analyze B-F bond lengths in the intermediate difluoroborane, which can help predict whether a given trifluoroborate will undergo fast or slow hydrolysis. acs.org

Computational studies on the broader Suzuki-Miyaura reaction have investigated the energetics of the oxidative addition, transmetalation, and reductive elimination steps, helping to identify the rate-determining step under different conditions. nih.gov Such studies applied to the 3-pyridyltrifluoroborate system would be valuable for understanding the specific influence of the pyridine (B92270) nitrogen on the reaction mechanism, such as its potential to coordinate to the palladium center.

Isotopic Labeling Studies to Determine Rate-Limiting Steps

Isotopic labeling is a powerful experimental technique to probe reaction mechanisms and determine rate-limiting steps. By incorporating a heavier isotope (e.g., ¹³C, ²H, ¹⁵N) at a specific position in a reactant, one can measure the kinetic isotope effect (KIE), which is the ratio of the reaction rate of the light isotopologue to the heavy one (k_light/k_heavy). A significant KIE at a particular atomic position indicates that bonding to this atom is changing in the rate-determining transition state.

In the context of the Suzuki-Miyaura reaction, ¹³C KIE studies have been employed to gain insights into the transition states of the oxidative addition and transmetalation steps. nih.gov For instance, a study using ¹³C KIEs at natural abundance helped to establish that the oxidative addition of aryl bromides occurs to a monoligated palladium complex under catalytic conditions. nih.gov

While no specific isotopic labeling studies on the Suzuki-Miyaura reaction of this compound have been found in the surveyed literature, such experiments would be highly informative. For example, a ¹³C KIE at the carbon atom attached to boron could help to elucidate the transition state of the transmetalation step. Furthermore, ¹⁵N labeling of the pyridine ring could reveal any involvement of the nitrogen atom in the rate-determining step, for instance, through coordination to the palladium catalyst.

Reactivity and Selectivity Studies of Potassium 3 Pyridyltrifluoroborate

Influence of Electronic and Steric Factors on Reactivity

The reactivity of potassium 3-pyridyltrifluoroborate in cross-coupling reactions is intricately governed by a combination of electronic and steric factors. The electron-deficient nature of the pyridine (B92270) ring and the steric environment around the carbon-boron bond play crucial roles in the efficiency of these transformations.

The pyridine ring, being an electron-poor heterocycle, can diminish the nucleophilicity of the organoboron species. This inherent electronic property can make the transmetalation step in the catalytic cycle of Suzuki-Miyaura coupling more challenging compared to electron-rich aryltrifluoroborates. nih.gov Consequently, the installation of pyridyl motifs via Suzuki-Miyaura reactions has historically been a challenge due to the low stability and reduced nucleophilicity of the corresponding organoboron species. nih.gov To overcome this, higher catalyst and ligand loadings are sometimes necessary. For instance, in the cross-coupling of pyridinyltrifluoroborates, an increase in the catalyst loading to 3 mol % of palladium(II) acetate (B1210297) and 6 mol % of a specialized ligand like RuPhos was found to be beneficial, especially for reactions that were sluggish under standard conditions. nih.gov

Steric hindrance, both on the trifluoroborate itself and on the coupling partner, significantly impacts reaction outcomes. For sterically demanding coupling partners, such as mesityl bromide, the choice of phosphine (B1218219) ligand is critical. While some ligands may lead to the formation of undesired side products like Heck adducts, highly hindered and electron-rich ligands such as RuPhos have been shown to selectively promote the desired cross-coupling product in good yields. nih.gov This highlights the necessity of tuning the steric bulk of the ligand to match the steric demands of the substrates.

Table 1: Effect of Ligand on the Cross-Coupling of Potassium Vinyltrifluoroborate with Mesityl Bromide

LigandDesired Product Yield (%)Heck Product Yield (%)
RuPhos78<2
SPhos4540
XPhos4238

This table illustrates the general principle of ligand effects in sterically hindered couplings, with data adapted from studies on a related organotrifluoroborate. nih.gov

Regioselectivity in Cross-Coupling and C-H Functionalization

In cross-coupling reactions like the Suzuki-Miyaura coupling, the regioselectivity is inherently dictated by the position of the trifluoroborate group on the pyridine ring. With this compound, the coupling will exclusively occur at the C3 position of the pyridine ring, leading to the formation of 3-arylpyridines or related structures. This provides a reliable method for the regioselective synthesis of these motifs.

In the context of C-H functionalization, the situation is more complex and depends on the reaction type and the directing groups present on the substrate. While there is extensive research on the C-H functionalization of pyridines, studies specifically employing this compound as the directing group are less common. However, general principles of regioselectivity in C-H activation can be applied. For instance, in rhodium(III)-catalyzed C-H activation/annulation reactions of benzhydroxamates with potassium vinyltrifluoroborate, the regioselectivity of the C-H activation is strongly influenced by steric factors, with the less hindered C-H bond being more reactive. nih.gov This suggests that in potential C-H functionalization reactions involving the pyridyl ring of this compound, steric accessibility would be a key determining factor for the site of functionalization.

Chemoselectivity in the Presence of Diverse Functional Groups

A significant advantage of using potassium organotrifluoroborates, including the 3-pyridyl variant, is their high chemoselectivity. These reagents are compatible with a wide array of functional groups, which is a crucial aspect for their application in the synthesis of complex molecules.

Table 2: Chemoselectivity of Potassium Vinyltrifluoroborate in Suzuki-Miyaura Coupling

Functional Group on Aryl BromideYield of Coupled Product (%)
-CN85
-COMe92
-CO₂Me89
-CHO75
-CH₂OH88
-NO₂81

This table demonstrates the excellent functional group tolerance in Suzuki-Miyaura reactions with a representative organotrifluoroborate, with data adapted from relevant studies. nih.gov

Furthermore, the chemoselectivity can be controlled in substrates bearing multiple potential reactive sites. For instance, in cross-coupling reactions with chloroaryl triflates, selective activation of the C-Cl bond over the C-OTf bond can be achieved by judicious choice of the palladium catalyst and ligand system. nih.govnih.gov Ligands such as Pt-Bu₃ tend to favor the formation of a monoligated LPd complex, which shows a preference for C-Cl bond activation, whereas other ligands like PCy₃ can lead to selectivity for the C-OTf bond. nih.gov This level of control is highly valuable in synthetic planning.

Advanced Applications and Emerging Research Areas

Applications in the Synthesis of Complex Heterocycles and Biologically Active Molecules

Potassium 3-pyridyltrifluoroborate serves as a key building block for the synthesis of intricate molecular architectures, particularly nitrogen-containing heterocycles, which are common motifs in pharmaceuticals. The pyridine (B92270) unit is a crucial component in numerous biologically active compounds, and this trifluoroborate salt provides a reliable method for its incorporation.

One significant area of application is in the creation of molecules that can act as therapeutic agents. For instance, derivatives containing a 4-pyridylsulfonyl moiety have been identified as potassium channel openers, which are of interest for treating conditions like urge urinary incontinence. nih.gov The synthesis of these complex molecules relies on the precise and efficient coupling of the pyridyl group, a role well-suited for this compound.

Furthermore, the development of novel methodologies has expanded the utility of organotrifluoroborates in synthesizing other biologically important molecules. Research has demonstrated the facile synthesis of α-aminoboronic acids from potassium acyltrifluoroborates. These compounds are recognized for their significant biological activity.

Table 1: Examples of Biologically Active Scaffolds Synthesized Using Pyridyl-Containing Reagents

Compound Class Therapeutic Target/Application Reference
N-aryl-3,3,3-trifluoro-2-hydroxy-2-methylpropanamides KATP potassium channel openers nih.gov

Development of Greener and More Sustainable Methodologies

The chemical industry is increasingly focused on developing environmentally benign synthesis methods. This compound contributes to this goal in several ways. As a crystalline, air- and moisture-stable solid, it offers advantages over other organoboron reagents that may be sensitive and require special handling. This stability reduces the potential for degradation and waste.

The use of organotrifluoroborates is also central to the development of more sustainable catalytic systems. For example, research has focused on replacing precious metal catalysts like iridium and ruthenium with inexpensive, organic dyes for photoredox reactions. This shift not only lowers the cost but also reduces the environmental impact associated with rare metals.

Key aspects contributing to greener methodologies include:

Reagent Stability: The inherent stability of potassium trifluoroborate salts minimizes decomposition and waste.

Alternative Catalysts: Enabling the use of earth-abundant and organic catalysts in place of precious metals.

Improved Efficiency: High reaction yields and selectivity reduce the need for extensive purification, thereby minimizing solvent and energy consumption.

Flow Chemistry and Continuous Processing Applications

Flow chemistry, where reactions are run in a continuously flowing stream rather than in a traditional batch reactor, offers significant advantages in terms of safety, efficiency, and scalability. The properties of this compound make it well-suited for integration into continuous processing systems.

The Buchwald research group has demonstrated the power of flow systems for reactions such as the trifluoromethylation of aromatic and heteroaromatic compounds and multi-step sequences involving lithiation, borylation, and cross-coupling. mit.edu The ability to handle solid reagents and execute multiple transformations in a continuous manner streamlines the synthesis of complex molecules like biaryls. mit.edu The enhanced mixing and heat transfer in flow reactors can lead to higher yields and shorter reaction times compared to batch processing. This approach is particularly beneficial for reactions that are highly exothermic or involve unstable intermediates.

Table 2: Comparison of Batch vs. Flow Chemistry for Boron-based Reactions

Feature Batch Processing Flow Processing
Reaction Scale Limited by vessel size Easily scalable by extending run time
Heat Transfer Often inefficient Highly efficient
Safety Higher risk with exothermic reactions Improved safety and control
Process Control Manual or semi-automated Fully automated and optimized

| Multi-step Synthesis | Requires isolation of intermediates | Can be integrated into a single sequence mit.edu |

Photoredox Catalysis and Electrochemistry involving Organotrifluoroborates

In recent years, potassium trifluoroborates have emerged as versatile precursors for generating carbon-centered radicals under photoredox conditions. researchgate.net This has opened up new avenues for forming carbon-carbon bonds. When irradiated with visible light in the presence of a photocatalyst, the organotrifluoroborate can undergo single-electron oxidation to generate a radical species. This reactive intermediate can then participate in a variety of transformations, including conjugate additions and radical-radical couplings. researchgate.net

This approach has been successfully applied in the synthesis of unsymmetrical alkyl ketones through the dual photoredox/nickel-catalyzed cross-coupling of acyl chlorides with potassium alkyltrifluoroborates. researchgate.net This method avoids the use of more reactive and often less stable alkylmetallic nucleophiles.

Electrochemistry offers an alternative, reagent-free method for activating organotrifluoroborates. By applying an electrical potential, these compounds can be oxidized to generate reactive intermediates. This electrochemically-mediated approach has been shown to be highly effective for the functionalization of sp3-hybridized carbon atoms.

Catalyst Design and Ligand Development for Enhanced Performance

The success of cross-coupling reactions involving this compound is highly dependent on the catalyst system employed. Significant research has been dedicated to designing and screening ligands for the metal catalyst (typically palladium) to optimize reaction efficiency, yield, and selectivity.

A "donor-acceptor" catalyst design concept has proven effective. researchgate.net This involves pairing an electron-rich "donor" ligand with an electron-deficient "acceptor" ligand on the metal center. This tuning of the electronic properties of the catalyst can lead to a more stable and effective system for activating the C-B bond of the trifluoroborate and the C-X bond of the coupling partner.

High-throughput screening techniques are increasingly being used to rapidly evaluate a wide range of ligands for a specific transformation. This data-driven approach accelerates the discovery of optimal catalyst systems, leading to the development of highly efficient and selective reactions. For example, the reevaluation of ligand structures has led to the discovery of modified catalysts that exhibit superior activity even at room temperature. researchgate.net

Future Directions and Challenges in Potassium 3 Pyridyltrifluoroborate Research

Overcoming Limitations in Substrate Scope and Functional Group Tolerance

While potassium 3-pyridyltrifluoroborate has demonstrated considerable success in cross-coupling reactions, particularly the Suzuki-Miyaura coupling, challenges remain in expanding its substrate scope and enhancing its functional group tolerance. The efficiency of the coupling process can be influenced by the electronic and steric properties of the coupling partners.

Future research will likely focus on the development of more active and specialized catalyst systems that can overcome the challenges posed by sterically hindered or electron-rich coupling partners. For instance, the use of advanced phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands has shown promise in improving the efficiency of cross-coupling reactions with traditionally difficult substrates. nih.gov Furthermore, a deeper understanding of the interplay between the ligand, palladium source, base, and solvent system will be crucial for optimizing reaction conditions for a broader range of substrates. organic-chemistry.org

A significant area of investigation involves expanding the functional group tolerance of reactions involving this compound. While it is compatible with a variety of functional groups, including esters, ketones, and nitriles, highly sensitive functionalities can still pose a challenge. upenn.edu The development of milder reaction conditions, such as lower temperatures and the use of weaker bases, will be essential for the late-stage functionalization of complex molecules bearing a wide array of functional groups.

Detailed research findings have shown that the choice of catalyst and reaction conditions is critical for success. For example, in the Suzuki-Miyaura coupling of potassium alkoxymethyltrifluoroborates with aryl chlorides, a catalyst system of Pd(OAc)₂ and RuPhos was identified as highly effective. nih.gov However, the generality of these conditions for heteroaryl halides was found to be limited, with only some substrates providing good yields. nih.gov This highlights the need for continued optimization and the development of more universally applicable catalytic systems.

Table 1: Catalyst Systems for Challenging Suzuki-Miyaura Couplings with Organotrifluoroborates

Catalyst SystemSubstrate TypeKey Advantages
PdCl₂(dppf)·CH₂Cl₂AlkenyltrifluoroboratesEffective for a range of aryl and heteroaryl halides. organic-chemistry.org
Pd(OAc)₂ / RuPhosAlkoxymethyltrifluoroboratesGood yields with aryl chlorides, including sterically hindered ones. nih.govnih.gov
Pd(PPh₃)₄gem-Dibromides with alkenyltrifluoroboratesEnables sequential cross-coupling reactions in a one-pot fashion. nih.gov

This table is generated based on data from the text and is for illustrative purposes.

Development of Novel Reaction Manifolds and Mechanistic Paradigms

Beyond the well-established Suzuki-Miyaura coupling, a key area of future research lies in the development of novel reaction manifolds that utilize this compound. This includes exploring its participation in other types of cross-coupling reactions, as well as in entirely new chemical transformations.

One promising avenue is the use of photoredox catalysis to access new reaction pathways. nih.govnih.govrsc.orgnih.govnorthwestern.edursc.org Visible-light-mediated processes can generate radical intermediates from potassium trifluoroborates under mild conditions, enabling transformations that are not accessible through traditional two-electron pathways. nih.govnih.gov This approach has been successfully applied to the cyanation and trifluoromethylation of organotrifluoroborates and holds significant potential for the development of new carbon-carbon and carbon-heteroatom bond-forming reactions involving this compound. rsc.orgrsc.org

Furthermore, the development of dual catalytic systems, combining photoredox catalysis with transition metal or organocatalysis, is a rapidly emerging field. nih.gov Such systems can enable previously challenging transformations by accessing unique reactive intermediates and catalytic cycles. nih.govnih.govresearchgate.net For instance, the combination of NHC organocatalysis and photoredox catalysis has been shown to facilitate the acylative Suzuki-type cross-coupling of alkyltrifluoroborates. nih.govresearchgate.net

A deeper mechanistic understanding of these new reactions is paramount for their rational development and optimization. acs.orgnih.govacs.orgresearchgate.netresearchgate.net Computational studies, in conjunction with experimental kinetic and spectroscopic analysis, can provide invaluable insights into the operative reaction mechanisms, including the nature of the active catalyst, the mechanism of transmetalation, and the factors controlling selectivity. acs.orgacs.orgresearchgate.net Such studies can help to elucidate the role of the trifluoroborate group in the reaction and guide the design of more efficient and selective catalytic systems. acs.org

Industrial Scale-Up and Process Optimization

For this compound to be widely adopted in industrial applications, particularly in the pharmaceutical and agrochemical sectors, the development of robust, scalable, and cost-effective synthetic processes is essential. While laboratory-scale syntheses are well-documented, the transition to industrial production presents a unique set of challenges.

Process optimization for the large-scale synthesis of this compound itself will focus on minimizing the number of synthetic steps, using readily available and inexpensive starting materials, and ensuring high yields and purity. acs.orgberkeley.edu The development of one-pot procedures, where multiple transformations are carried out in a single reaction vessel, can significantly improve process efficiency and reduce waste. acs.orgberkeley.edursc.org

Other important considerations for industrial scale-up include solvent selection, reaction concentration, temperature control, and impurity profiling. The use of greener, more environmentally benign solvents is becoming increasingly important. acs.org A thorough understanding of the reaction kinetics and thermodynamics is necessary to ensure safe and reproducible process performance on a large scale. The identification and control of impurities are also critical for meeting the stringent quality requirements of the pharmaceutical industry. A case study on the scale-up of a Miyaura borylation process highlighted the importance of optimizing parameters such as stoichiometry, catalyst loading, and solvent to reduce costs and improve the impurity profile. acs.org

Table 2: Key Parameters for Industrial Process Optimization of Organotrifluoroborate Chemistry

ParameterObjective
Catalyst LoadingMinimize use of precious metals to reduce cost. acs.org
Solvent SelectionUtilize environmentally friendly and efficient solvents. acs.org
Reaction ConcentrationMaximize throughput and minimize solvent waste.
Temperature ControlEnsure reaction safety and reproducibility on a large scale.
Impurity ProfileIdentify and control impurities to meet quality standards. acs.org
One-Pot ProceduresIncrease efficiency and reduce operational complexity. acs.orgberkeley.edursc.org

This table is generated based on data from the text and is for illustrative purposes.

Integration with Other Synthetic Methodologies for Multi-Step Synthesis

A major strength of potassium organotrifluoroborates is their stability, which allows them to be carried through multiple synthetic steps before being used in a key bond-forming reaction. nih.gov This feature makes this compound an ideal building block for the convergent synthesis of complex molecules.

The development of one-pot, multi-component reactions that incorporate this compound is another exciting area of research. These reactions, which bring together three or more reactants in a single operation to generate a complex product, are highly sought after for their atom and step economy. organic-chemistry.orgnih.gov

The application of this compound in the synthesis of natural products and pharmaceutically active compounds will continue to be a major driver of research in this area. syrris.jpacs.orgacs.org Its ability to be introduced at a late stage in a synthetic sequence is particularly valuable for the preparation of libraries of analogues for structure-activity relationship studies. nih.gov As our understanding of its reactivity and compatibility with other synthetic methods grows, we can expect to see even more sophisticated and elegant applications of this compound in the synthesis of complex molecular targets.

Q & A

Basic: What are the standard synthetic protocols for Potassium 3-Pyridyltrifluoroborate, and how do solubility challenges affect purification?

This compound is typically synthesized via nucleophilic substitution (SN2) reactions. A common approach involves reacting bromomethyltrifluoroborate precursors with pyridyl alkoxides under optimized stoichiometric conditions (3 equivalents of alkoxide). However, low solubility of intermediates in organic solvents like acetone or acetonitrile complicates purification. Methodological solutions include continuous Soxhlet extraction to isolate products from inorganic byproducts, improving yields to >80% .

Basic: What safety precautions are critical when handling this compound?

According to GHS classification, this compound is acutely toxic (oral, Category 4), causes severe skin burns (Category 1C), and eye damage (Category 1). Key precautions include:

  • Use of PPE (nitrile gloves, lab coat, safety goggles).
  • Work in a fume hood to avoid inhalation.
  • Storage in airtight containers away from moisture .

Advanced: How can researchers optimize Suzuki-Miyaura cross-coupling reactions involving this compound?

Coupling with aryl chlorides requires careful parameter tuning:

  • Catalyst selection : Pd(OAc)₂ with SPhos or XPhos ligands enhances efficiency.
  • Solvent/base systems : Use toluene/EtOH (3:1) with K₂CO₃ for improved stability.
  • Temperature : Reactions at 80–100°C for 12–24 hours maximize yields.
    Notably, coupling with benzoic acids may yield <10% under standard conditions, but modifying substituents (e.g., 2-position pyridyl groups) or using Pd(II)-catalyzed C-H activation improves outcomes .

Advanced: How should researchers address contradictory data in reaction yields for cross-coupling applications?

Discrepancies in yields (e.g., 10% vs. >80%) arise from:

  • Substrate electronic effects : Electron-withdrawing groups on aryl partners reduce reactivity.
  • Catalyst poisoning : Heterocyclic nitrogen coordination to palladium can deactivate catalysts.
    Mitigation strategies :
    • Add silver salts (Ag₂O) to scavenge halides.
    • Use bulky ligands (e.g., t-BuXPhos) to prevent coordination .

Advanced: What novel synthetic methodologies (e.g., photoredox) are emerging for trifluoroborate derivatives?

Recent advances include visible-light-driven photoredox catalysis for synthesizing organotrifluoroborates. This method avoids traditional additives, enabling sustainable synthesis under mild conditions. For example, irradiation (450 nm) with Ru(bpy)₃²⁺ as a photocatalyst facilitates C-B bond formation without requiring stoichiometric metals .

Basic: What analytical techniques are essential for characterizing this compound?

  • NMR Spectroscopy : ¹⁹F NMR (δ ~ -135 ppm for BF₃⁻) and ¹H NMR (pyridyl protons at δ 7.5–8.5 ppm) confirm structure.
  • X-ray Crystallography : Resolves tetracoordinate boron geometry.
  • HRMS : Validates molecular weight (e.g., [M+K]⁺ ion).
  • Elemental Analysis : Ensures purity (>98%) .

Comparative Table: Cross-Coupling Reaction Optimization

ParameterLow-Yield Conditions High-Yield Conditions
CatalystPd(OAc)₂ (no ligand)Pd(OAc)₂ with SPhos/XPhos ligands
SolventDMF/H₂OToluene/EtOH (3:1)
BaseNaHCO₃K₂CO₃
Temperature60°C100°C
AdditivesNoneAg₂O (halide scavenger)
Yield10%70–90%

Key Research Gaps and Future Directions

  • Mechanistic studies on Pd-catalyst deactivation by pyridyl groups.
  • Solubility engineering via counterion exchange (e.g., cesium salts).
  • Green chemistry approaches leveraging photoredox or electrochemical methods.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Potassium 3-Pyridyltrifluoroborate
Reactant of Route 2
Potassium 3-Pyridyltrifluoroborate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.